molecular formula C21H21N3O5S2 B2641624 (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-11-7

(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2641624
CAS RN: 865199-11-7
M. Wt: 459.54
InChI Key: SRQTYWAXWBVYCR-LNVKXUELSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a tetrahydronaphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a benzo[d]thiazol group, which is a heterocyclic compound containing nitrogen and sulfur. The presence of a sulfamoyl group (-SO2NH2) suggests that the compound might have some biological activity, as sulfonamides are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene ring system is likely to contribute significantly to the compound’s overall shape and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The sulfamoyl group could potentially form hydrogen bonds, influencing its solubility and reactivity .

Scientific Research Applications

Pharmacokinetics and Metabolism

(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is part of a broader class of compounds investigated for various pharmacological applications. For instance, SB-649868, a compound with a structure incorporating elements similar to (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, has been explored as an orexin 1 and 2 receptor antagonist for insomnia treatment. The disposition of SB-649868 in the human body involves primary elimination via feces, with a notable half-life suggesting the presence of slowly cleared metabolites. The compound and its metabolites, identified through high-performance liquid chromatography and NMR spectroscopy, highlight the complexity of metabolic pathways involved in drug disposition and the importance of understanding these mechanisms for therapeutic applications (Renzulli et al., 2011).

Therapeutic Implications in Oncology

The compound's framework, especially the presence of thiazole and carboxylic acid functional groups, aligns with the structures of various therapeutically significant compounds. Temozolomide, for instance, is a crucial drug for treating specific brain tumors like glioblastomas. The methylation status of the O-6-methylguanine-DNA methyltransferase (MGMT) promoter in tumor biopsies has been a significant predictor of therapeutic outcomes for patients treated with temozolomide, emphasizing the importance of molecular characteristics in drug efficacy and the potential for personalized medicine approaches (Hegi et al., 2004).

Diagnostic and Prognostic Applications

The structural elements and the biological activity associated with (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may also contribute to diagnostic or prognostic applications in healthcare. For example, compounds with structural similarities have been used in imaging studies, such as iodine-123-iomazenil and iodine-123-iodoamphetamine SPECT in cerebral artery occlusive disease, to assess neuronal damage and brain ischemia, offering insights into the potential use of related compounds in diagnostic imaging (Moriwaki et al., 1998).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended to be a drug, the sulfamoyl group suggests it might act as a carbonic anhydrase inhibitor, as many sulfonamide drugs do .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on its synthesis and characterization. If it’s intended to be a drug, future research could involve in vitro and in vivo testing to determine its efficacy and safety .

properties

IUPAC Name

methyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-29-19(25)12-24-17-9-8-16(31(22,27)28)11-18(17)30-21(24)23-20(26)15-7-6-13-4-2-3-5-14(13)10-15/h6-11H,2-5,12H2,1H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQTYWAXWBVYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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